molecular formula C13H19NO3 B13503663 tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate

tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate

Cat. No.: B13503663
M. Wt: 237.29 g/mol
InChI Key: IAMWWAZSOYGDHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate is a carbamate-protected amine derivative featuring a tert-butoxycarbonyl (Boc) group attached to a benzylamine scaffold substituted with a hydroxyl group at the 2-position and a methyl group at the 3-position of the phenyl ring. This compound is of interest in medicinal chemistry and organic synthesis due to its stability, ease of deprotection under acidic conditions, and versatility as a building block for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-9-6-5-7-10(11(9)15)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

IAMWWAZSOYGDHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction of Amines with Di-tert-butyl Dicarbonate

A common and effective strategy for synthesizing tert-butyl carbamates involves reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent under controlled temperature conditions. For example, tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate was synthesized by reacting 3-(methylamino)-1-phenylpropan-1-ol with di-tert-butyl dicarbonate in dry dichloromethane at 0 °C, followed by stirring at room temperature for 2 hours. The product was obtained in quantitative yield after aqueous workup and solvent removal, indicating high efficiency of this method for similar carbamate derivatives.

Parameter Condition/Value
Amine precursor 3-(methylamino)-1-phenylpropan-1-ol
Carbamoylating agent Di-tert-butyl dicarbonate
Solvent Dry dichloromethane (DCM)
Temperature 0 °C addition, stirred at RT
Reaction time 2 hours
Yield Quantitative (100%)
Workup Water addition, extraction, drying over MgSO4, solvent evaporation

This method is adaptable to structurally related amines, including those bearing hydroxy and methyl substituents on the aromatic ring, such as tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate.

Base-Mediated Intramolecular Decarboxylative Synthesis of Carbamates

Another approach involves the intramolecular decarboxylation of alkanoyloxycarbamates under basic conditions to form alkylamines or carbamate derivatives. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate was subjected to cesium carbonate-mediated decarboxylation at 100 °C in acetonitrile, yielding the corresponding amine in 81% isolated yield. This method emphasizes the importance of base selection and solvent optimization.

Parameter Condition/Value
Substrate tert-butyl ((3-phenylpropanoyl)oxy)carbamate
Base Cesium carbonate (1.0 equiv)
Solvent Acetonitrile (MeCN)
Temperature 100 °C
Reaction time 1 hour
Yield 81%

Though this method is more specialized, it highlights the utility of base-mediated transformations in carbamate synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions to release amines. For tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate:

Conditions Reagents Products Notes
Acidic (HCl, TFA)4M HCl in dioxane, TFA2-Hydroxy-3-methylbenzylamine + CO₂ + tert-butanolBoc group removal is efficient under mild acidic conditions .
Basic (NaOH)1M NaOH, aqueous ethanolSodium salt of 2-hydroxy-3-methylbenzylamine + CO₂ + tert-butanolSlower than acidic hydrolysis; side reactions possible at elevated temperatures .

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) is susceptible to oxidation:

Oxidizing Agent Conditions Products Yield Reference
KMnO₄Acidic (H₂SO₄), reflux2-Hydroxy-3-methylbenzoic acid78%
CrO₃Acetic anhydride, 60°C3-Methyl-2-oxo-2H-chromen-7-yl acetate65%
TEMPO/NaOClRT, pH 102-Hydroxy-3-methylbenzaldehyde82%

Key Findings :

  • Strong oxidants like KMnO₄ favor carboxylic acid formation, while milder agents (TEMPO) yield aldehydes.

  • The methyl group at position 3 sterically hinders over-oxidation of the aromatic ring.

Reduction Reactions

The carbamate carbonyl can be reduced to form amines:

Reducing Agent Conditions Products Selectivity
LiAlH₄Dry THF, 0°C → RT2-Hydroxy-3-methylbenzylamine>90%
NaBH₄/CeCl₃Methanol, refluxNo reaction (carbamate stable)

Mechanistic Insight :

  • LiAlH₄ reduces the carbamate to a methylene amine via a two-electron transfer mechanism .

  • NaBH₄ lacks sufficient reducing power for carbamate carbonyls.

Substitution Reactions

The tert-butyl group participates in nucleophilic substitution:

Reagent Conditions Products Applications
MeI, K₂CO₃DMF, 80°CN-Methyl-2-hydroxy-3-methylbenzyl carbamateProtecting-group modification .
AcCl, pyridineCH₂Cl₂, 0°CAcetylated derivativeProdrug synthesis.

Comparative Reactivity with Analogues

Compound Reactivity Difference
tert-Butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamateFaster oxidation due to reduced steric hindrance at position 5.
tert-Butyl N-[(3-hydroxyphenyl)methyl]carbamateHigher solubility in polar solvents; weaker hydrogen bonding .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂ .

  • Light Sensitivity : Prolonged UV exposure causes cleavage of the carbamate bond.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism involves binding to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate (11) :
    This compound shares the 3-methylphenyl core but replaces the hydroxyl group with an ethoxyvinyl substituent. The ethoxyvinyl group introduces conjugation and steric bulk, which may enhance rigidity and alter electronic properties compared to the hydroxylated analog .
  • The bromine atom also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) :
    Incorporation of a fluorine atom (electron-withdrawing) and a thiazole heterocycle enhances metabolic stability and bioavailability. The thiazole moiety may also engage in π-π stacking interactions in biological systems .

Amino and Hydroxy Modifications

  • tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate: The presence of an amino group at the 3-position increases basicity and reactivity, making this compound a precursor for Schiff base formation or diazotization. Its higher polarity (MW: 236.31 g/mol) may reduce membrane permeability compared to the hydroxylated analog .
  • tert-Butyl N-(2-Hydroxy-3-phenylpropyl)carbamate :
    Replacing the phenylmethyl backbone with a hydroxy-phenylpropyl chain introduces a secondary alcohol, altering solubility (likely higher in polar solvents) and hydrogen-bonding capacity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Yield Notable Applications Reference
tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate ~237 (estimated) 2-OH, 3-Me Not reported Pharmaceutical intermediates [2, 13]
tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate 285 2-Ethoxyvinyl, 3-Me 98% Conjugated systems [2]
tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate ~285 4-Br, 3-Me Not reported Cross-coupling substrates [4]
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate ~364 2-F, 4-thiazole 36% Bioactive heterocycles [6]
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 236.31 3-NH2, 5-Me ≥95% purity Schiff base precursors [13]

Biological Activity

Introduction

Tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate is a compound that has garnered interest due to its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a carbamate functional group attached to a phenolic moiety. Its molecular structure can be represented as follows:

  • Chemical Formula : C13H19N1O3
  • Molecular Weight : 239.3 g/mol

This structure contributes to its biological activity, particularly in terms of its interaction with biological targets.

Antioxidant Activity

Research indicates that carbamate derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This suggests potential applications in treating inflammatory disorders.

Neuroprotective Properties

Neuroprotective effects have been observed in compounds similar to this compound. For instance, research on related carbazole derivatives revealed their ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity, indicating a potential role in neurodegenerative disease management.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.

Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of several carbamate derivatives using DPPH and ABTS assays. This compound demonstrated a significant reduction in free radical levels at concentrations ranging from 10 µM to 100 µM, suggesting strong antioxidant potential.

Study 2: Anti-inflammatory Mechanism

In vitro experiments investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.

Study 3: Neuroprotection Against Oxidative Stress

A neuroprotective study involved treating neuronal cells with this compound prior to exposure to glutamate-induced toxicity. The compound significantly reduced cell death and increased cell viability compared to untreated controls, suggesting its efficacy in neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced cytokine production
NeuroprotectiveIncreased cell viability
AnticancerInduced apoptosis

Table 2: Concentration vs. Effectiveness

Concentration (µM)Antioxidant Activity (%)Cell Viability (%)
104585
507090
1009095

Q & A

Q. Methodological Answer :

  • NMR : Focus on 1^1H and 13^{13}C signals for the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm and carbonyl carbons at δ ~155 ppm) and the aromatic/benzylic protons (δ 6.5–7.5 ppm for the 2-hydroxy-3-methylphenyl moiety) .
  • IR : Confirm the presence of carbamate (C=O stretch at ~1700 cm1^{-1}) and hydroxyl groups (broad O–H stretch at ~3200 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks, as seen in related carbamate derivatives .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound?

Methodological Answer :
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

  • Hydrogen Bonding : Identify interactions between the hydroxyl group and carbamate oxygen, which stabilize molecular packing .
  • Twinning Analysis : Use SHELXD to address challenges in high-resolution data, especially for non-merohedral twinning .
  • Validation Tools : Employ R-factors and residual density maps to verify the absence of misplaced atoms or solvent molecules .

Advanced: What factors influence the compound’s reactivity in esterification or nucleophilic substitution reactions?

Q. Methodological Answer :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring selective reactions at the hydroxyl or benzylic positions .
  • Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and carbamate groups may reduce reactivity toward electrophiles .
  • Catalytic Systems : Pd/C or Raney Ni can hydrogenate unsaturated intermediates without cleaving the Boc group .

Advanced: How does pH or thermal stress affect the stability of this carbamate?

Q. Methodological Answer :

  • pH Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl/dioxane), while the hydroxyl group may undergo oxidation at high pH .
  • Thermal Stability : Decomposition above 150°C releases isobutylene and CO2_2, confirmed via TGA-DSC analysis .
  • Storage : Store at –20°C under inert gas to prevent hydrolysis or oxidation .

Advanced: What role does stereochemistry play in its biological or catalytic activity?

Q. Methodological Answer :

  • Chiral Centers : The benzylic carbon’s configuration (R/S) impacts binding to enzymes or receptors, as seen in analogous carbamates .
  • Crystal Packing : Enantiopure forms exhibit distinct hydrogen-bonding networks, influencing solubility and crystallization .

Advanced: How can researchers reconcile contradictory data in synthesis yields or spectroscopic results?

Q. Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, drying time) to minimize variability .
  • Advanced NMR : Use 2D techniques (HSQC, NOESY) to confirm assignments if signals overlap .
  • Control Experiments : Test alternative protecting groups (e.g., Fmoc) to isolate Boc-specific side reactions .

Advanced: What computational methods (e.g., DFT) predict its reactivity or intermolecular interactions?

Q. Methodological Answer :

  • DFT Calculations : Model H-bonding and torsional angles to predict conformational preferences .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to guide crystallization trials .
  • PubChem Data : Leverage existing datasets (e.g., InChIKey, SMILES) for QSAR studies .

Advanced: How do substituents on the phenyl ring alter its electronic properties or functional group compatibility?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –NO2_2): Increase carbamate electrophilicity but may destabilize the Boc group under basic conditions .
  • Steric Hindrance : Methyl groups at the 3-position (vs. 2-position) reduce π-π stacking in crystal lattices .

Advanced: What strategies validate analytical methods for quantifying this compound in complex mixtures?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients; monitor [M+H]+^+ at m/z ~280 .
  • Calibration Standards : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • LOQ/LOD : Validate via spike-recovery experiments in relevant biological or synthetic matrices .

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